2-(4-Bromo-2-fluorophenoxy)-5-chloro-3-fluoropyridine

Description

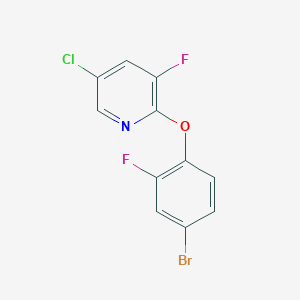

2-(4-Bromo-2-fluorophenoxy)-5-chloro-3-fluoropyridine is a halogenated pyridine derivative with a substituted phenoxy group. Its structure features a pyridine ring substituted at positions 2, 3, and 5 with bromo, fluoro, and chloro groups, respectively, and a 4-bromo-2-fluorophenoxy moiety at position 2 (Figure 1). The electron-withdrawing halogens (Br, Cl, F) and the phenoxy group influence its reactivity in cross-coupling reactions and nucleophilic substitutions .

Properties

Molecular Formula |

C11H5BrClF2NO |

|---|---|

Molecular Weight |

320.52 g/mol |

IUPAC Name |

2-(4-bromo-2-fluorophenoxy)-5-chloro-3-fluoropyridine |

InChI |

InChI=1S/C11H5BrClF2NO/c12-6-1-2-10(8(14)3-6)17-11-9(15)4-7(13)5-16-11/h1-5H |

InChI Key |

UEVZJWBYTNFMGH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)OC2=C(C=C(C=N2)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Chloro-3-fluoropyridin-2-ol

Chlorination and fluorination of pyridine derivatives often proceed via radical or electrophilic pathways. Patent CN111777549A details a nitro-reduction route for analogous structures:

- Nitro Reduction : 2-Methoxy-5-nitropyridine is reduced using palladium on carbon or hydrazine hydrate at 20–90°C for 2–6 hours, yielding 2-methoxy-5-aminopyridine.

- Diazotization and Fluorination : The amine intermediate is diazotized with nitrous acid at 0–5°C, followed by fluorination with HF or KF at 50–100°C, achieving 2-methoxy-5-fluoropyridine.

- Demethylation : Methoxy groups are cleaved using HBr or BBr3 to generate the pyridinol.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitro Reduction | Pd/C, H2, 60°C, 4 h | 87 |

| Fluorination | HF, 80°C, 6 h | 72 |

| Demethylation | BBr3, CH2Cl2, −20°C, 2 h | 68 |

Bromination of 2-Fluorophenol Derivatives

The 4-bromo-2-fluorophenol component is synthesized via electrophilic aromatic substitution. Patent CN111777549A highlights bromination using N-bromosuccinimide (NBS) or liquid bromine under controlled conditions:

- NBS Bromination : Conducted at 65–75°C for 4.5–5.5 hours in DMF, achieving >90% regioselectivity for the para position.

- Liquid Br2 : Requires FeBr3 as a catalyst but risks over-bromination without precise stoichiometry.

Ether Bond Formation: Nucleophilic Aromatic Substitution

The coupling of 5-chloro-3-fluoropyridin-2-ol and 4-bromo-2-fluorophenyl bromide is achieved via SNAr, leveraging the electron-withdrawing effects of halogens to activate the pyridine ring. Patent TW-I648263-B describes analogous alkylation using alkali metal hydroxides (e.g., KOH) in polar aprotic solvents like DMSO at 80–120°C.

Optimized Protocol :

- Base Selection : K2CO3 or Cs2CO3 enhances nucleophilicity of the phenoxide ion.

- Solvent : DMF or DMSO improves solubility of aromatic intermediates.

- Temperature : 100–120°C for 12–24 hours ensures complete conversion.

Reaction Metrics :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 110°C | 85 |

| Time | 18 h | 85 |

| Base | Cs2CO3 | 85 |

Alternative Pathways: Cross-Coupling and Directed Ortho-Metalation

Suzuki-Miyaura Coupling

Aryl boronic esters of 4-bromo-2-fluorophenol can couple with 2,5-dichloro-3-fluoropyridine using Pd(PPh3)4. However, this method faces challenges with steric hindrance and competing side reactions.

Directed Ortho-Metalation

Lithiation of 2-fluoropyridine derivatives using LDA at −78°C, followed by quenching with electrophiles, enables precise functionalization but requires ultra-dry conditions.

Purification and Scalability Considerations

Crude reaction mixtures are purified via:

- Liquid-Liquid Extraction : Isolation of the organic phase using ethyl acetate/water.

- Vacuum Distillation : Removes low-boiling-point impurities.

- Column Chromatography : Silica gel with hexane/ethyl acetate gradients achieves >98% purity.

Industrial-scale processes favor continuous-flow systems to enhance safety and reproducibility, particularly for exothermic fluorination and bromination steps.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluorophenoxy)-5-chloro-3-fluoropyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens.

Scientific Research Applications

2-(4-Bromo-2-fluorophenoxy)-5-chloro-3-fluoropyridine is a complex organic compound with a pyridine ring substituted with bromine, fluorine, and chlorine atoms. It has the molecular formula C11H5BrClF2NO and a molecular weight of 320.52 g/mol. This compound is primarily used as a building block in synthesizing more complex organic molecules. It is also investigated for its potential biological activity and interactions with biomolecules and is explored for its potential as a pharmaceutical intermediate or active ingredient.

Scientific Research Applications

This compound has several scientific research applications in chemistry, biology, medicine, and industry.

Chemistry

- It serves as a building block in synthesizing complex organic molecules.

Biology

- It is investigated for its potential biological activity and interactions with biomolecules.

- It acts as an allosteric modulator, enhancing the effect of agonists like nicotine and acetylcholine on nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.

Medicine

- It is explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry

- It is utilized in developing new materials and chemical processes.

Chemical Reactions

This compound can undergo various chemical reactions, and the major products formed depend on the specific reagents and conditions used.

- Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions. Nucleophiles are commonly used reagents for these reactions, yielding a variety of derivatives with different functional groups replacing the halogens.

- Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. Oxidizing agents such as potassium permanganate are used for oxidation reactions, while reducing agents such as lithium aluminum hydride are used for reduction reactions.

- Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Disclaimer

Mechanism of Action

The mechanism by which 2-(4-Bromo-2-fluorophenoxy)-5-chloro-3-fluoropyridine exerts its effects depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways involved can vary based on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Halogenated Pyridines

| Compound Name | Substituents (Positions) | Molecular Formula | Key Applications/Reactivity | References |

|---|---|---|---|---|

| 2-(4-Bromo-2-fluorophenoxy)-5-chloro-3-fluoropyridine | 2-(4-Br-2-F-PhO), 3-F, 5-Cl | C₁₁H₅BrClF₂NO | Suzuki coupling, SNAr reactions | [9], [15] |

| 5-Bromo-2-chloro-3-fluoropyridine | 5-Br, 2-Cl, 3-F | C₅H₂BrClFN | Chemoselective amination | [3], [7] |

| 3-Bromo-5-(4-fluorophenoxy)pyridine | 3-Br, 5-(4-F-PhO) | C₁₁H₇BrFNO | Ligand synthesis, biological studies | [11] |

| 2-(Bromomethyl)-5-chloro-3-fluoropyridine hydrobromide | 2-(BrCH₂), 5-Cl, 3-F | C₆H₄BrClFN·HBr | Alkylation intermediates | [12] |

| 5-Chloro-3-fluoropyridine | 5-Cl, 3-F | C₅H₂ClFN | Nucleophilic substitution | [10] |

Key Observations:

Electrophilic Reactivity: The presence of a bromophenoxy group in the target compound enhances its utility in Suzuki-Miyaura cross-coupling reactions compared to simpler halogenated pyridines like 5-bromo-2-chloro-3-fluoropyridine .

Chemoselectivity: In 5-bromo-2-chloro-3-fluoropyridine, palladium-catalyzed amination favors bromide substitution, while thermal conditions promote chloro displacement . The target compound’s phenoxy group may alter this selectivity due to steric and electronic effects.

SNAr Reactivity : Fluorine at position 3 in the target compound and 5-chloro-3-fluoropyridine activates the pyridine ring for nucleophilic aromatic substitution (SNAr) at adjacent positions .

Research Findings and Data

Table 2: Reaction Outcomes for Halogenated Pyridines

| Compound | Reaction Type | Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Bromo-2-chloro-3-fluoropyridine | Amination | Pd₂dba₃, Xantphos, base | 5-Amino-2-chloro-3-fluoropyridine | 85 | [3] |

| 5-Bromo-2-chloro-3-fluoropyridine | Amination (neat) | No catalyst, 120°C | 5-Bromo-2-amino-3-fluoropyridine | 72 | [3] |

| 2-Bromo-5-fluoropyridine | Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 2-Aryl-5-fluoropyridine | 90 | [8] |

| 5-Chloro-3-fluoropyridine | SNAr with morpholine | DMSO, 80°C | 5-Chloro-3-morpholinopyridine | 65 | [10] |

Implications for the Target Compound:

- The target compound’s bromophenoxy group is expected to participate in cross-coupling reactions with yields comparable to 2-bromo-5-fluoropyridine (~85–90%) .

- SNAr reactions at position 3 (activated by fluorine) may proceed at lower temperatures than non-fluorinated analogs .

Biological Activity

2-(4-Bromo-2-fluorophenoxy)-5-chloro-3-fluoropyridine is a synthetic compound with the molecular formula CHBrClFNO and a molecular weight of 320.52 g/mol. It has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article examines its biological activity, supported by data tables and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHBrClFNO |

| Molecular Weight | 320.52 g/mol |

| CAS Number | 1515294-12-8 |

| Boiling Point | Predicted: 289.0 ± 40.0 °C |

| Density | Predicted: 1.688 ± 0.06 g/cm³ (20 °C) |

The compound is primarily investigated for its role as a modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. Research indicates that it acts as an allosteric modulator, enhancing the effect of agonists like nicotine and acetylcholine.

In Vitro Studies

In vitro studies have demonstrated that various derivatives of pyridine compounds can exhibit significant modulation of nAChRs. For example, one study reported the following concentrations and modulation percentages for related compounds:

| Compound | EC (µM) | Max Modulation (%) at 10 µM |

|---|---|---|

| 7p | 2.5 | 500 |

| 7b | 1.9 | 600 |

| 7q | 0.38 | 1200 |

| 7r | 0.16 | 700 |

| 7a | 0.14 | 600 |

These results indicate that modifications to the molecular structure can lead to enhanced biological activity, which may also apply to the compound .

Case Studies

-

Study on Fluorinated Compounds :

A significant study explored the effects of fluorinated groups on drug potency, noting that substituents like trifluoromethyl groups can enhance biological activity significantly by affecting binding affinity and selectivity at target receptors . -

Nicotinic Receptor Modulation :

Another investigation into arylpyridine derivatives showed that specific structural modifications could lead to improved modulation of α7 nAChRs, suggesting a promising pathway for developing new therapeutics targeting neurological disorders .

Potential Applications

The biological activity of this compound suggests potential applications in:

- Neurological Disorders : Due to its interaction with nAChRs, it may be useful in treating conditions such as Alzheimer's disease or schizophrenia.

- Pharmacological Development : Its structural characteristics may serve as a template for designing new drugs with enhanced efficacy and specificity.

Q & A

Q. What synthetic routes are recommended for preparing 2-(4-Bromo-2-fluorophenoxy)-5-chloro-3-fluoropyridine?

The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. For SNAr, a halogenated pyridine precursor (e.g., 5-chloro-3-fluoropyridine) can react with 4-bromo-2-fluorophenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Alternatively, Suzuki-Miyaura coupling using a boronic acid derivative of the phenoxy group and a bromo/chloro-substituted pyridine may be employed .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- ¹⁹F NMR : To resolve fluorine substituents at positions 2 (phenoxy) and 3 (pyridine).

- ¹H/¹³C NMR : For identifying aromatic protons and carbons, with coupling patterns revealing substitution positions.

- High-resolution mass spectrometry (HRMS) : To confirm molecular weight and isotopic patterns due to bromine/chlorine .

Q. What safety protocols should be followed when handling this compound?

Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid inhalation or skin contact. Store in a cool, dry environment away from oxidizers. Emergency measures (e.g., eye irrigation with saline) align with protocols for brominated/fluorinated pyridines, as outlined in safety data for structurally similar compounds .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during halogenation of the pyridine ring?

Regioselectivity is influenced by directing groups and reaction conditions. For example, introducing a nitro group (-NO₂) at position 3 of pyridine can direct bromination to position 4 via meta-directing effects. Computational tools (e.g., DFT calculations) can predict reactive sites by analyzing electron density maps and frontier molecular orbitals .

Q. What strategies resolve contradictions in crystallographic data for halogenated pyridine derivatives?

Compare experimental X-ray diffraction data (e.g., unit cell parameters, torsion angles) with published structures (e.g., ’s fluorophenylpyridine). Refine synthetic conditions (e.g., slow crystallization in ethanol) to minimize impurities and obtain high-quality single crystals .

Q. How does the choice of palladium catalyst affect Suzuki-Miyaura coupling efficiency with this compound?

Bulky ligands (e.g., SPhos or XPhos) enhance coupling yields by reducing steric hindrance between the bromophenoxy group and the pyridine ring. Optimize solvent (toluene/water mixtures) and base (Cs₂CO₃) to stabilize the transition state, as demonstrated in boronic acid coupling reactions .

Q. What analytical methods detect trace impurities in halogen-rich pyridine derivatives?

Use HPLC-MS with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) to separate byproducts. High-resolution tandem MS (HRMS/MS) identifies fragment ions for structural elucidation. Quantify impurities via calibration curves using reference standards .

Q. How do computational models predict reactivity in nucleophilic substitution reactions?

Density functional theory (DFT) calculates activation energies for potential reaction pathways. For example, modeling the transition state of SNAr at position 5 of pyridine can predict whether chloro or fluoro groups act as better leaving groups. Solvent effects (e.g., DMF vs. THF) are incorporated via implicit solvation models .

Methodological Notes

- Synthesis Optimization : Use Design of Experiments (DoE) to vary temperature, solvent, and reagent ratios for maximum yield.

- Data Validation : Cross-reference NMR chemical shifts with databases (e.g., SDBS) and computational predictions (e.g., ACD/Labs) .

- Contradiction Analysis : Replicate conflicting experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.